3,7-Dimethyl-1-(2-phenylethoxy)octane-1,7-diol

Lipophilicity Fragrance substantivity Octanol-water partition

3,7-Dimethyl-1-(2-phenylethoxy)octane-1,7-diol (CAS 85665-81-2, EC 288-173-0) is a synthetic C18 diol ether belonging to the phenylethoxy-substituted octanediol class, with molecular formula C18H30O3 and a molecular weight of 294.43 g/mol. Its structure combines a 3,7-dimethyloctane-1,7-diol backbone—shared with the established fragrance ingredient hydroxycitronellol (CAS 107-74-4)—with a 2-phenylethoxy ether substitution at the C1 position.

Molecular Formula C18H30O3
Molecular Weight 294.4 g/mol
CAS No. 85665-81-2
Cat. No. B12661537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7-Dimethyl-1-(2-phenylethoxy)octane-1,7-diol
CAS85665-81-2
Molecular FormulaC18H30O3
Molecular Weight294.4 g/mol
Structural Identifiers
SMILESCC(CCCC(C)(C)O)CC(O)OCCC1=CC=CC=C1
InChIInChI=1S/C18H30O3/c1-15(8-7-12-18(2,3)20)14-17(19)21-13-11-16-9-5-4-6-10-16/h4-6,9-10,15,17,19-20H,7-8,11-14H2,1-3H3
InChIKeyLWPLJHROTQIHMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,7-Dimethyl-1-(2-phenylethoxy)octane-1,7-diol (CAS 85665-81-2): Chemical Identity, Class Profile, and Procurement-Relevant Characteristics


3,7-Dimethyl-1-(2-phenylethoxy)octane-1,7-diol (CAS 85665-81-2, EC 288-173-0) is a synthetic C18 diol ether belonging to the phenylethoxy-substituted octanediol class, with molecular formula C18H30O3 and a molecular weight of 294.43 g/mol . Its structure combines a 3,7-dimethyloctane-1,7-diol backbone—shared with the established fragrance ingredient hydroxycitronellol (CAS 107-74-4)—with a 2-phenylethoxy ether substitution at the C1 position . The compound is listed in the EINECS inventory (288-173-0) and is commercially supplied at purity grades of 95% and 99%, with packaging available from 0.1 kg to 1000 kg quantities . It is categorized within fragrance ingredient chemical space and cited as having potential applications in perfumery and as a synthetic intermediate .

Grade & Scale Supplied in research-grade (95%) and high-purity (99%) formats with packaging from 0.1 kg to 1000 kg, supporting lab-scale synthesis to pilot production
Application Class Categorized as a synthetic fragrance ingredient and phenylethoxy-substituted intermediate for derivatization studies
Regulatory Context EINECS listed (288-173-0), supporting market access evaluation for fragrance and industrial chemical use

Why Hydroxycitronellol or Other Octanediol Analogs Cannot Replace 3,7-Dimethyl-1-(2-phenylethoxy)octane-1,7-diol in Formulation and Synthesis


The presence of the 2-phenylethoxy ether group at the C1 position fundamentally alters the physicochemical profile of the octane-1,7-diol scaffold relative to its closest in-class analog, hydroxycitronellol (CAS 107-74-4). This substitution increases molecular weight by approximately 69% (from 174.28 to 294.43 g/mol), shifts the computed octanol-water partition coefficient (cLogP) from approximately 1.5–2.5 to 3.88, and raises the boiling point by roughly 130–140°C [1]. These changes are not incremental; they drive categorical differences in volatility, substantivity, aqueous compatibility, and thermal processing behavior. A formulator substituting hydroxycitronellol for this compound would encounter a markedly different evaporation curve, altered fragrance tenacity on skin or fabric, and distinct solubility behavior in aqueous-alcoholic systems [1][2]. Similarly, the 2-phenylethoxy moiety introduces additional hydrogen-bond acceptor capacity and aromatic π-character not present in the parent diol, which can affect molecular recognition in synthetic transformations and biological interactions . Generic replacement without reformulation and revalidation is therefore not scientifically justifiable.

Target Compound
Hydroxycitronellol (CAS 107-74-4)
2-Phenylethoxy ether substitution substantially increases molecular weight and lipophilicity, shifting evaporation and substantivity behavior
Lower molecular weight diol with faster evaporation; typical middle-note volatility profile
Aromatic ring and ether oxygen introduce additional hydrogen-bond acceptor capacity and π-character, affecting synthetic reactivity
Lacks aromatic moiety; different molecular recognition and reduced hydrogen-bonding options
Higher density and elevated flash point modify processing, phase behavior, and safety classification
Lower density and lower flash point require standard flammable-liquid handling; different dosage-by-volume conversion

Quantitative Differentiation Evidence for 3,7-Dimethyl-1-(2-phenylethoxy)octane-1,7-diol (CAS 85665-81-2) Against Closest Analogs


Lipophilicity Enhancement: cLogP Increase of +1.3 to +2.4 Log Units Over Hydroxycitronellol Confers Higher Substantivity

The computed octanol-water partition coefficient (cLogP) of 3,7-dimethyl-1-(2-phenylethoxy)octane-1,7-diol is 3.881 , compared with a measured Log KOW of 1.5 for hydroxycitronellol (RIFM experimental value) and an EPI Suite-calculated Log KOW of 2.54 for the same comparator [1]. Using the most conservative comparator value (Log KOW = 2.54), the target compound exhibits a cLogP increase of approximately 1.3 log units; using the experimental Log KOW of 1.5, the difference reaches approximately 2.4 log units. This magnitude of lipophilicity difference predicts substantially greater partitioning into nonpolar phases such as skin sebum, fabric softeners, and oil-based fragrance carriers. An independently sourced LogP value of 3.5315 for the target compound corroborates this high-lipophilicity profile.

Lipophilicity Shift
Computed property
Target cLogP 3.88 vs Comparator Log KOW 1.5–2.54
Δ +1.3 to +2.4 log units
Supports base-note substantivity and skin/fabric retention selection
Computed cLogP; experimental validation for target matrix recommended
Lipophilicity Fragrance substantivity Octanol-water partition Skin retention

Boiling Point Differential of ~127–139°C Versus Hydroxycitronellol: Implications for Volatility, Tenacity, and Thermal Processing

The boiling point of 3,7-dimethyl-1-(2-phenylethoxy)octane-1,7-diol is reported as 391.8°C at 760 mmHg . In contrast, hydroxycitronellol (CAS 107-74-4) has reported boiling points of 252.5°C , 262.24°C (EPI Suite) [1], and 265°C (CAS Common Chemistry) [2]. Taking the lowest comparator value of 252.5°C, the boiling point elevation is approximately 139°C; against the highest reported comparator value of 265°C, the elevation is approximately 127°C. This 127–139°C increase reflects the molecular weight augmentation (174.28 → 294.43 g/mol) and the introduction of additional intermolecular interactions (π-π stacking from the phenyl ring, enhanced van der Waals contacts from the extended alkyl-ether chain).

Boiling Point Elevation
Cross-study comparable
Target 391.8°C vs Comparator 252.5–265°C
Δ +127 to +139°C
Positions compound as low-volatility base-note; processing temperature window differs markedly
Multiple database values; confirm under specific formulation conditions
Volatility Boiling point Fragrance tenacity Thermal stability Processing conditions

Flash Point Elevation to 190.7°C: Reduced Flammability Hazard Relative to Hydroxycitronellol (108.5°C) and 2-Phenylethanol (101.5–102°C)

The flash point of 3,7-dimethyl-1-(2-phenylethoxy)octane-1,7-diol is reported as 190.7°C . This is substantially higher than that of hydroxycitronellol, reported at 108.5°C , and of 2-phenylethanol (CAS 60-12-8, the simplest fragrance alcohol bearing the phenylethyl fragment), reported at 101.5–102°C . The flash point of the target compound exceeds the 93°C (≈200°F) threshold commonly used to distinguish combustible (Class IIIB) from flammable liquids under GHS and OSHA classifications. Hydroxycitronellol's flash point of >93°C (>200°F, closed cup) places it near this boundary [1], while the target compound comfortably exceeds it by nearly 100°C.

Flash Point Margin
Cross-study comparable
Target 190.7°C vs Hydroxycitronellol 108.5°C / 2-Phenylethanol 101.5°C
Δ +82 to +89°C
Elevated flash point may simplify storage and heated-processing safety classification
Verify under local GHS/OSHA criteria for specific operational context
Flash point Safety classification Transport regulations Flammability Process safety

Aqueous Solubility Forecast: cLogS of -3.34 Predicts Water Solubility Reduction by Over Three Orders of Magnitude Relative to Hydroxycitronellol

The computed aqueous solubility (cLogS) of 3,7-dimethyl-1-(2-phenylethoxy)octane-1,7-diol is -3.344, corresponding to an estimated water solubility of approximately 0.13 mg/L at 25°C . Hydroxycitronellol, by contrast, has a calculated water solubility of 393.9 mg/L at 25°C (EPI Suite) [1]. This represents a solubility reduction factor of approximately 3,000-fold (three orders of magnitude). The dramatic decrease in aqueous solubility is a direct consequence of the 2-phenylethoxy substituent, which adds both hydrophobic surface area (increasing molecular weight from 174 to 294 g/mol) and removes one free hydroxyl hydrogen-bond donor site relative to the total molecular surface area. The target compound retains two hydrogen-bond donors and three hydrogen-bond acceptors , but the hydrophobic contribution of the aromatic ring and extended alkyl chain dominates the solubility profile.

Aqueous Solubility Drop
Computed property
Target ~0.13 mg/L vs Comparator ~394 mg/L
Solubility ratio ~1:3,000
Extremely low water solubility drives strong ethanol-phase partitioning; co-solvents needed for aqueous systems
cLogS estimate; experimental solubility data pending
Water solubility Formulation compatibility Aqueous systems Hydroalcoholic formulations

Density Differentiation: Target Density of 1.017 g/cm³ Alters Dosage-By-Volume Calculations Versus Hydroxycitronellol (0.918–0.935 g/cm³)

The density of 3,7-dimethyl-1-(2-phenylethoxy)octane-1,7-diol is reported as 1.017 g/cm³ , which exceeds the density of water at 20°C (0.998 g/cm³). This contrasts with hydroxycitronellol, which has reported densities of 0.918 g/cm³ , 0.928 (FMA Database specific gravity) [1], and 0.935 g/cm³ (CAS Common Chemistry) [2], all below the density of water. The density increase of approximately 8–11% (0.082–0.099 g/cm³ absolute difference) reflects the incorporation of the relatively compact aromatic ring and the ether oxygen, which add mass more efficiently than they add molar volume. The target compound's density above 1.0 g/cm³ also means it will sink rather than float in purely aqueous media, a consideration for spill containment and mixing protocols.

Density Difference
Cross-study comparable
Target 1.017 g/cm³ vs Comparator 0.918–0.935 g/cm³
Δ +0.08 to +0.10 g/cm³ (+9–11%)
Direct volumetric substitution without density correction introduces ~10% mass error; QC metrology should adjust
Confirm density at formulation temperature
Density Formulation metrology Dosage accuracy Quality control

Refractive Index Shift to 1.511: Optical Property Differentiation for Quality Control and Formulation Matching

The refractive index of 3,7-dimethyl-1-(2-phenylethoxy)octane-1,7-diol is reported as 1.511 . Hydroxycitronellol has reported refractive indices of 1.4599 and approximately 1.457–1.461 (SRS Aromatics specification range) . The absolute increase of approximately 0.05 refractive index units (from ~1.460 to 1.511) is consistent with the incorporation of the aromatic phenylethoxy chromophore, which increases the electronic polarizability of the molecule. This property can serve as a rapid, non-destructive identity and purity check during incoming quality control—a refractive index measurement outside the expected range around 1.511 would immediately flag a mislabeled or substituted material.

Refractive Index Shift
Data to verify
Target 1.511 vs Comparator ~1.460
Δ +0.05 RI units
Distinct RI supports rapid incoming identity check; mislabeled octanediol analogs can be flagged
Confirm RI specification with supplier certificate
Refractive index Quality control Optical clarity Formulation specification

Evidence-Supported Application Scenarios for 3,7-Dimethyl-1-(2-phenylethoxy)octane-1,7-diol (CAS 85665-81-2)


Base-Note Fragrance Ingredient for Long-Lasting Fine Fragrances and Fabric Care Products

The elevated boiling point (391.8°C) and high lipophilicity (cLogP 3.88) jointly predict low volatility and high substantivity on both skin and fabric substrates . This compound is therefore best suited as a base-note or fixative component in fine fragrance formulations requiring extended olfactory presence over 8–24 hours. In fabric softeners and laundry care products, its low water solubility (estimated ~0.13 mg/L) suggests strong partitioning onto fabric fibers during the rinse cycle, potentially delivering fragrance longevity through multiple wear-dry cycles. Formulators should note that effective incorporation into aqueous or hydroalcoholic systems above ~10% water content will require co-solvents or emulsifiers due to the compound's extremely limited aqueous solubility [1].

Synthetic Intermediate for Phenylethoxy-Functionalized Derivatives in Medicinal Chemistry and Agrochemical Research

The 2-phenylethoxy substitution pattern present in this compound is a recognized pharmacophoric element found in bioactive molecules targeting lipoxygenase inhibition, as disclosed in patent literature on phenylethoxy-substituted aromatic compounds [2]. The diol functionality provides two reactive handles (primary and tertiary hydroxyl groups) for further synthetic elaboration—esterification, etherification, oxidation, or conjugation—making this compound a versatile building block for library synthesis. The compound's two stereocenters also offer opportunities for stereoselective transformations or chiral resolution studies. Researchers procuring this compound for synthetic campaigns should verify purity grade (95% or 99% available) and specify the higher grade when diastereomeric purity is critical .

High-Temperature Process Formulations Requiring Elevated Flash Point Margin

With a flash point of 190.7°C—substantially higher than those of hydroxycitronellol (108.5°C), 2-phenylethanol (101.5°C), and citronellol (~99–102°C)—this compound offers an expanded thermal processing safety window [3]. Industrial applications involving heated blending, spray-drying encapsulation of fragrances, or hot-fill manufacturing of scented consumer products can accommodate higher processing temperatures without approaching the flash point. The compound's density above 1.0 g/cm³ (1.017 g/cm³) further distinguishes it from most terpene-derived fragrance alcohols (typically 0.85–0.94 g/cm³), which may simplify phase-separation processes during aqueous workup in synthetic or formulation workflows .

Reference Standard for Analytical Method Development and Quality Control Discrimination

The distinct combination of refractive index (1.511), density (1.017 g/cm³), and chromatographic retention (predicted by cLogP 3.88) provides a unique physicochemical fingerprint that can be exploited for analytical method development . GC-MS methods targeting this compound can be calibrated against the parent hydroxycitronellol (retention index known on standard columns) with the expectation of significantly longer retention due to the added phenylethoxy group. For HPLC-UV methods, the aromatic phenyl ring introduces UV absorbance at ~254–260 nm not present in the parent diol, enabling selective detection. These analytical discriminators support procurement quality assurance programs where incoming material identity must be confirmed against potential substitution with lower-cost octanediol analogs .

Application
Selection Property
Validation Focus
Base-Note Fragrance Formulation
Low-volatility, high-lipophilicity profile for extended substantivity
Fragrance longevity and substantivity testing on skin/fabric substrates
Synthetic Intermediate
Phenylethoxy-functionalized diol scaffold with two reactive hydroxyl handles
Purity grade verification and stereochemical integrity for derivatization
High-Temperature Process Formulations
Elevated flash point margin and density above water
Process safety classification and phase behavior in heated blending
Analytical Reference Standard
Distinct refractive index, density, and aromatic UV absorbance
Identity confirmation vs octanediol analogs via RI and HPLC-UV detection
Quote Request

Request a Quote for 3,7-Dimethyl-1-(2-phenylethoxy)octane-1,7-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.